molecular formula C16H13ClO B6346709 (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 1354941-15-3

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No. B6346709
CAS RN: 1354941-15-3
M. Wt: 256.72 g/mol
InChI Key: PESJESZEDMCTNY-MDZDMXLPSA-N
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Description

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 2-chloro-3-methyl-1-phenyl-1-propene, is an organic compound that is used in a variety of scientific research applications. It is synthesized from the reaction of 2-chlorophenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. This compound is of particular interest as it has a wide range of biochemical and physiological effects and can be used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

(2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been used to study the metabolism of drugs and other xenobiotics, as well as to study the role of cytochrome P450 enzymes in drug metabolism. Additionally, this compound has been used to study the role of specific enzymes in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme, thereby preventing the formation of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and is available in high yields. Additionally, this compound has a wide range of biochemical and physiological effects and can be used to study a variety of biological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action is not fully understood and this compound may have toxic effects at high concentrations.

Future Directions

There are a number of potential future directions related to (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. For example, further research is needed to better understand the mechanism of action of this compound and to determine its potential toxic effects at higher concentrations. Additionally, this compound could be used in the development of new drugs or drug delivery systems. Finally, this compound could be used to study the role of specific enzymes in the regulation of cell growth and differentiation.

Synthesis Methods

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one involves the reaction of 2-chlorophenol and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 120-130°C for several hours. The reaction produces the desired product in high yields, typically greater than 90%.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-5-4-7-14(11-12)16(18)10-9-13-6-2-3-8-15(13)17/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESJESZEDMCTNY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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